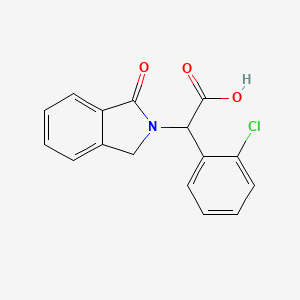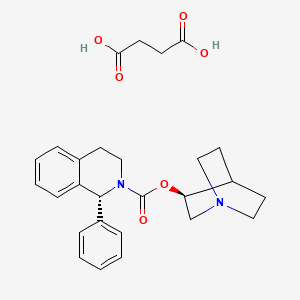
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate
説明
“(S)-Quinuclidin-3-yl ®-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate” is a compound related to Solifenacin succinate . Solifenacin succinate is a potent muscarinic M3 receptor antagonist . It has greater affinity for the M3 receptor than for the other known muscarinic receptors . Solifenacin succinate is commercially available under the brand name Vesicare® .
Synthesis Analysis
The synthesis of Solifenacin succinate involves condensing a compound of formula (IVb) with (RS)-3-quinuclidinol . This produces a diastereomeric mixture of (1S)-3,4-dihydro-1-phenyl-2 (1H)-isoquinolinecarboxylic acid (3RS)-1-azabicyclo [2.2.2]oct-3-yl ester, which is treated with succinic acid in a solvent or mixture of solvents to produce optically pure Solifenacin succinate .
Molecular Structure Analysis
The molecular formula of “(S)-Quinuclidin-3-yl ®-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate” is C27H32N2O6 . The molecular weight is 480.6 g/mol . The InChI and Canonical SMILES are also provided .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(S)-Quinuclidin-3-yl ®-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate” include a molecular weight of 480.6 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 480.22603674 g/mol .
科学的研究の応用
Muscarinic Receptor Antagonism and Selectivity
(S)-Quinuclidin-3-yl (R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate and its derivatives have been explored for their antimuscarinic properties, specifically targeting muscarinic receptors. Research indicates these compounds exhibit high affinities for muscarinic M3 receptors, showing selectivity over other receptor subtypes. This selectivity offers potential therapeutic advantages for conditions like overactive bladder, as it may reduce side effects such as dry mouth typically associated with antimuscarinic therapies (Naito et al., 2005), (Kobayashi et al., 2004), (Ohtake et al., 2007).
Treatment of Overactive Bladder
Studies have shown that this compound and its derivatives can inhibit bladder contractions, suggesting their utility in the treatment of overactive bladder symptoms. The compounds were found to be effective in both in vitro and in vivo models, providing a potential pathway for new treatments that offer symptom relief with reduced side effects (Ohtake et al., 2004), (Suzuki et al., 2005).
Potential in Treating Bowel Dysfunction
The compound has shown promise in experimental models of bowel dysfunction, including symptoms present in irritable bowel syndrome (IBS). It exhibited a broad spectrum of ameliorating effects on bowel dysfunctions through the blockade of M3 receptors, suggesting its therapeutic potential for treating IBS (Kobayashi et al., 2001).
Selective Ligand for Muscarinic Receptors
Derivatives of this compound have been investigated as selective ligands for muscarinic acetylcholinergic receptors (mAChR), showcasing high binding affinities and receptor subtype specificity. This specificity could be crucial for developing therapeutic agents targeting specific mAChR subtypes, potentially reducing side effects and increasing treatment efficacy (McPherson et al., 1995).
作用機序
The mechanism of action of Solifenacin succinate involves its role as a potent muscarinic M3 receptor antagonist . Muscarinic receptors play an important role in several major cholinergically mediated functions, including contractions of the urinary bladder, gastrointestinal smooth muscle, saliva production, and iris sphincter function .
将来の方向性
The future directions of research on this compound could involve further investigation into its synthesis, mechanism of action, and potential applications. As it is related to Solifenacin succinate, a drug used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency , it could potentially have similar therapeutic applications.
特性
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-HLUKFBSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key impurities found in solifenacin succinate and how are they related to the main compound?
A1: The research paper identifies four key impurities: three stereoisomers (impurities 1-3) and one n-oxide impurity (impurity 4) []. These impurities are structurally very similar to solifenacin succinate, differing only in the spatial arrangement of atoms (stereoisomers) or the presence of an oxygen atom on the nitrogen of the quinuclidine ring (n-oxide impurity) []. Understanding and controlling these impurities is crucial for ensuring the purity, safety, and efficacy of the final drug product.
Q2: Why is the identification and characterization of these impurities important from a pharmaceutical perspective?
A2: The presence of even small amounts of impurities can significantly impact the safety and efficacy of a drug []. For example, impurities may have their own pharmacological activity, leading to unwanted side effects. They can also interfere with the drug's stability, solubility, and bioavailability. Therefore, characterizing these impurities is essential for developing robust manufacturing processes and ensuring the quality of the final drug product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
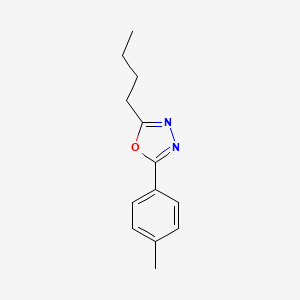
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)

![4-[(4-Ethoxypyrazol-1-yl)methyl]aniline](/img/structure/B1414246.png)
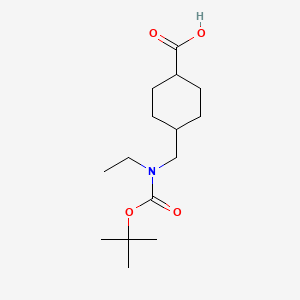

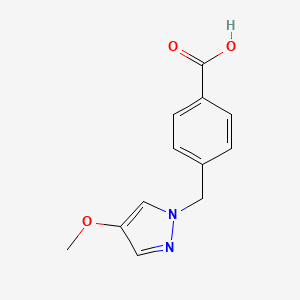

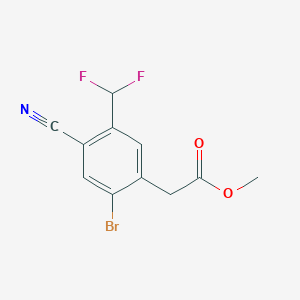
![Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate](/img/structure/B1414254.png)
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
